2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
CAS No.: 667913-24-8
Cat. No.: VC21511655
Molecular Formula: C23H25N3O3S
Molecular Weight: 423.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667913-24-8 |
|---|---|
| Molecular Formula | C23H25N3O3S |
| Molecular Weight | 423.5g/mol |
| IUPAC Name | 2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H25N3O3S/c1-5-16-17(12-24)22(26-18-10-23(2,3)11-19(27)21(16)18)30-13-20(28)25-14-7-6-8-15(9-14)29-4/h6-9H,5,10-11,13H2,1-4H3,(H,25,28) |
| Standard InChI Key | GCGUCSBDIOYBAY-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=CC(=CC=C3)OC)C#N |
| Canonical SMILES | CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=CC(=CC=C3)OC)C#N |
Introduction
The compound 2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of quinoline derivatives. Quinoline-based compounds are widely recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This specific compound is of interest due to its potential biological activities and structural uniqueness.
Synthesis Pathway
The synthesis of this compound likely involves multi-step reactions, including:
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Formation of the quinoline core through cyclization reactions.
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Introduction of the cyano group via nitrile formation.
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Coupling of the sulfanyl group with an acetamide derivative.
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Final substitution with a methoxyphenyl moiety.
Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC-MS) are typically employed for structural confirmation.
Anti-inflammatory Potential
Quinoline derivatives are known inhibitors of enzymes like 5-lipoxygenase (5-LOX). Molecular docking studies on similar compounds suggest that the sulfanyl-acetamide linkage enhances binding affinity to inflammatory targets.
Antimicrobial Activity
Compounds with sulfanyl groups often exhibit antimicrobial properties due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.
Pharmacokinetics and Drug-Likeness
In silico tools such as SwissADME can predict the drug-like properties of this compound:
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Lipophilicity (LogP): Moderate, ensuring good membrane permeability.
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Water Solubility: Likely moderate due to polar functional groups.
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Potential Toxicity: Requires further in vitro and in vivo studies.
Applications in Medicinal Chemistry
Therapeutic Potential:
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Anti-inflammatory drugs targeting diseases like arthritis or asthma.
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Anticancer agents for solid tumors or hematological malignancies.
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Broad-spectrum antimicrobial agents.
Future Directions:
Optimization of the structure through substituent modifications can enhance potency, selectivity, and pharmacokinetic profiles.
Comparison with Related Compounds
| Property/Activity | Target Compound | Similar Compounds |
|---|---|---|
| Anti-inflammatory | Likely moderate inhibition of 5-LOX | Comparable to celecoxib but less potent |
| Anticancer | Potential apoptosis induction in cancer cells | Comparable activity to quinoxaline derivatives |
| Antimicrobial | Possible activity against Gram-positive and Gram-negative bacteria | Similar to sulfonamide-based antibiotics |
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